2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane
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Overview
Description
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This particular compound is characterized by its complex structure, which includes multiple alkyl and phenyl groups, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)propanal with ethylene glycol. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and alkyl groups in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methyl-1,3-dioxolane: Lacks the phenylpropyl group, resulting in different chemical properties.
2-phenyl-4-methyl-1,3-dioxolane: Contains a phenyl group but lacks the ethyl and methyl groups, leading to variations in reactivity and applications.
Uniqueness
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is unique due to its specific combination of alkyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other dioxolanes may not be suitable.
Properties
IUPAC Name |
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-5-16(17-11-13(2)18-16)12-15(3,4)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZSGMJLUTCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C)CC(C)(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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